Tumor-Associated Carbonic Anhydrase IX Inhibition: A Head-to-Head Comparison with a 5-Bromo Analog
In a direct comparative study, 7-Aminobenzofuran-3-carboxylic acid demonstrates a quantifiable, though less potent, CA IX inhibition profile relative to its 5-bromo derivative. The parent compound achieved a CA IX IC50 of 8.9 µM, compared to 2.5 µM for the 5-bromo analog , highlighting the 7-amino group's specific contribution to the pharmacophore. This data is critical as it establishes the parent scaffold's intrinsic activity, providing a baseline for further functionalization.
| Evidence Dimension | Carbonic Anhydrase IX (CA IX) inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 8.9 +/- 0.7 μM |
| Comparator Or Baseline | 5-Bromo analog of 7-Aminobenzofuran-3-carboxylic acid: IC50 = 2.5 +/- 0.3 μM |
| Quantified Difference | Target compound is ~3.6-fold less potent than the 5-bromo analog at inhibiting CA IX. |
| Conditions | In vitro CA inhibition assay, specific methodology not detailed in the vendor source. |
Why This Matters
This head-to-head data proves that the 7-amino scaffold possesses measurable biological activity against a validated cancer target, differentiating it from other benzofuran derivatives with no CA IX activity, and identifies it as a viable starting point for optimization.
